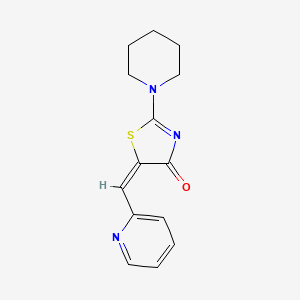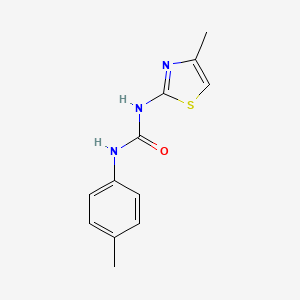
2-(1-piperidinyl)-5-(2-pyridinylmethylene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolopyridine derivatives often involves the condensation of thiazolinone with various aldehydes in the presence of piperidine, which acts as a catalyst. For example, condensation of thiazolinone with benzaldehydes in ethanolic piperidine can afford methylidene derivatives. These derivatives can further undergo cyclocondensation to yield novel thiazolo[3,2-a]pyridines (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of thiazolopyridine derivatives features a thiazole ring and a pyridine moiety, often with additional substituents that can significantly influence the compound's physical and chemical properties. For instance, in certain compounds, the piperidine ring can adopt a half-chair conformation, while the thiazole ring may present a slightly twisted envelope conformation (Suresh et al., 2012).
Chemical Reactions and Properties
Thiazolopyridine derivatives can undergo various chemical reactions, leading to the formation of novel heterocyclic systems. For example, cyclocondensation reactions with malononitrile or benzylidenemalononitriles can yield different thiazolopyridine derivatives. These reactions are often facilitated by the presence of piperidine as a catalyst or solvent (Lamphon et al., 2004).
Propiedades
IUPAC Name |
(5E)-2-piperidin-1-yl-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13-12(10-11-6-2-3-7-15-11)19-14(16-13)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDSSQMVJZAWDQ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=N3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=N3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5532259.png)
![1-[2-(2-azaspiro[4.4]non-2-yl)-2-oxo-1-phenylethyl]-4-butylpiperazine-2,3-dione](/img/structure/B5532263.png)
![1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B5532270.png)
![2-[1-(2-ethoxybenzyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5532278.png)

![N'-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5532290.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-phenylpropanamide](/img/structure/B5532300.png)
![3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B5532306.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B5532318.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5532329.png)
![N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-4-hydroxypyrimidine-5-carboxamide](/img/structure/B5532346.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenylacetamide](/img/structure/B5532358.png)